L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl-

Übersicht

Beschreibung

L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl-, also known as L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl-, is a useful research compound. Its molecular formula is C41H63N11O11 and its molecular weight is 886.0 g/mol. The purity is usually 95%.

The exact mass of the compound L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- is 885.47085187 g/mol and the complexity rating of the compound is 1560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

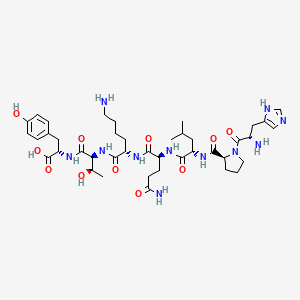

L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- is a complex peptide composed of multiple amino acids. This compound, often referred to in the context of its biological activity, plays significant roles in various physiological processes. Understanding its biological activity involves exploring its structure, functions, and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C₄₁H₆₃N₁₁O₁₁

- Molar Mass: 886.01 g/mol

- Density: 1.330 ± 0.06 g/cm³ (predicted)

- Boiling Point: 1384.8 ± 65.0 °C (predicted)

- pKa: 3.07 ± 0.10 (predicted)

- Storage Condition: -15°C

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₃N₁₁O₁₁ |

| Molar Mass | 886.01 g/mol |

| Density | 1.330 ± 0.06 g/cm³ |

| Boiling Point | 1384.8 ± 65.0 °C |

| pKa | 3.07 ± 0.10 |

| Storage Condition | -15°C |

Role in Protein Synthesis

L-Tyrosine is a precursor for several neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are critical for various neurological functions. The peptide's sequence suggests it may interact with tRNA synthetases, enzymes that play a crucial role in protein synthesis by attaching the appropriate amino acid to its corresponding tRNA.

Neurotransmitter Synthesis

Research indicates that L-Tyrosine supplementation can enhance cognitive performance and improve mood under stress conditions by increasing catecholamine levels in the brain . This property is particularly relevant for individuals facing acute stressors or those with mood disorders.

Antioxidant Properties

L-Tyrosine also exhibits antioxidant properties, which can protect cells from oxidative stress and damage. This function is vital in preventing cellular aging and neurodegenerative diseases .

Potential Therapeutic Applications

- Cognitive Enhancement:

- Mood Disorders:

- Physical Performance:

Case Studies

Case Study 1: Cognitive Performance Under Stress

A study conducted on military personnel demonstrated that those supplemented with L-Tyrosine performed better on cognitive tasks during high-stress training exercises compared to those who received a placebo .

Case Study 2: Mood Improvement

In a clinical trial involving patients with major depressive disorder, participants who received L-Tyrosine reported significant improvements in mood and anxiety levels compared to the control group .

Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

Production and Synthesis:

L-Tyrosine can be produced through various biotechnological methods, including fermentation and enzymatic processes. These methods are environmentally friendly, utilizing biomass feedstocks to synthesize L-tyrosine, which is essential for pharmaceutical and industrial applications. Recent advancements in genetic engineering have allowed for more efficient production by enhancing microbial strains to increase L-tyrosine yields .

Cell Culture:

In cell culture, L-tyrosine is vital for cell growth and viability. It is commonly included in media formulations such as MEM (Minimum Essential Medium) and DMEM (Dulbecco's Modified Eagle Medium). Supplementing L-tyrosine can improve the yield of monoclonal antibodies produced in cultures derived from Chinese hamster ovary (CHO) cells, as insufficient levels can lead to reduced productivity .

| Application | Details |

|---|---|

| Biotechnological Production | Utilizes fermentation and genetic engineering for enhanced yield |

| Cell Culture | Essential for cell viability; used in various media formulations |

Pharmaceutical Applications

Neurotransmitter Synthesis:

L-Tyrosine serves as a precursor for catecholamines, including dopamine, norepinephrine, and epinephrine. This role is significant in treating conditions related to neurotransmitter deficiencies, such as depression and stress-related disorders. Studies indicate that L-tyrosine supplementation can alleviate cognitive decline under stress by enhancing catecholamine synthesis .

Stress Mitigation:

Research has shown that L-tyrosine can help mitigate the effects of physical stressors on cognitive performance. In military settings, it has been used to counteract cognitive decrements during high-stress situations, demonstrating its potential as a cognitive enhancer during stressful events .

| Pharmaceutical Use | Mechanism |

|---|---|

| Neurotransmitter Precursor | Enhances dopamine and norepinephrine levels |

| Stress Mitigation | Improves cognitive function under stress |

Nutritional Applications

L-Tyrosine's role extends to nutrition, where it contributes to normal metabolic functions. It is particularly important for individuals with increased physiological demands, such as athletes or those undergoing intense physical training.

Dietary Sources:

L-Tyrosine can be obtained from dietary sources rich in protein, such as dairy products, meat, fish, eggs, nuts, and soy products. For individuals with specific dietary restrictions or higher demands, supplementation may be beneficial.

| Source | Tyrosine Content |

|---|---|

| Dairy Products | High in tyrosine |

| Meat | Significant source |

| Nuts | Moderate levels |

Case Studies and Research Findings

Several studies have explored the effects of L-tyrosine supplementation:

- A study involving military personnel showed that doses of up to 20 g improved cognitive function during high-stress training exercises .

- Another investigation highlighted the potential of L-tyrosine to enhance performance in cognitively demanding tasks under stress conditions .

These findings underscore the compound's utility in both acute stress management and long-term cognitive health.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O11/c1-22(2)17-30(49-38(59)32-8-6-16-52(32)40(61)27(43)19-25-20-45-21-46-25)37(58)48-29(13-14-33(44)55)35(56)47-28(7-4-5-15-42)36(57)51-34(23(3)53)39(60)50-31(41(62)63)18-24-9-11-26(54)12-10-24/h9-12,20-23,27-32,34,53-54H,4-8,13-19,42-43H2,1-3H3,(H2,44,55)(H,45,46)(H,47,56)(H,48,58)(H,49,59)(H,50,60)(H,51,57)(H,62,63)/t23-,27+,28+,29+,30+,31+,32+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCUQUYTCHEVPW-HLIBLUNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.